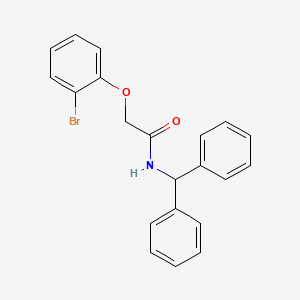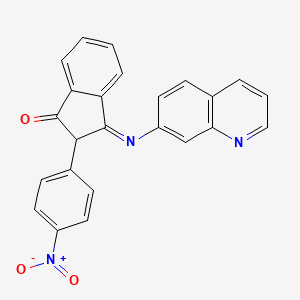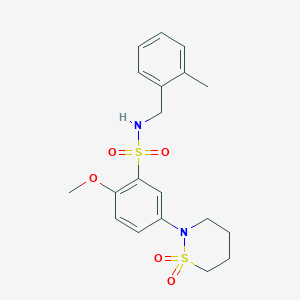
1,4-phenylene bis(2-iodobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-phenylene bis(2-iodobenzoate) is a chemical compound that is widely used in scientific research. It is a versatile molecule that has many applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
1,4-phenylene bis(2-iodobenzoate) has many applications in scientific research. It is commonly used as a crosslinking agent in the synthesis of polymers and hydrogels. It is also used as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, it has been shown to have antimicrobial and anticancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1,4-phenylene bis(2-iodobenzoate) is not fully understood. It is believed to work by disrupting the structure and function of target molecules, such as proteins and nucleic acids. This can lead to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
1,4-phenylene bis(2-iodobenzoate) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use as an antimicrobial agent. It has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer drug. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-phenylene bis(2-iodobenzoate) in lab experiments is its versatility. It can be used in a wide range of applications, from crosslinking polymers to detecting proteins. Additionally, it has been shown to have low toxicity, making it a safe choice for many experiments. However, one of the main limitations of using 1,4-phenylene bis(2-iodobenzoate) is its cost. It is a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are many potential future directions for research on 1,4-phenylene bis(2-iodobenzoate). One promising area of research is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-phenylene bis(2-iodobenzoate) and its potential use as an anticancer drug. Finally, there is potential for the development of new fluorescent probes based on this compound, which could be used in a variety of applications.
Méthodes De Synthèse
The synthesis of 1,4-phenylene bis(2-iodobenzoate) involves the reaction of 1,4-dihydroxybenzene with 2-iodobenzoic acid in the presence of a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Propriétés
IUPAC Name |
[4-(2-iodobenzoyl)oxyphenyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O4/c21-17-7-3-1-5-15(17)19(23)25-13-9-11-14(12-10-13)26-20(24)16-6-2-4-8-18(16)22/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVFVXXWCOKCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Iodobenzoyl)oxy]phenyl 2-iodobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)

![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)
![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)